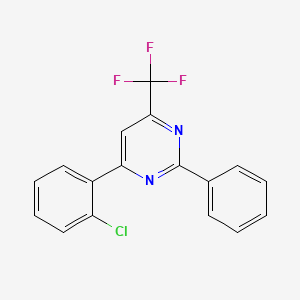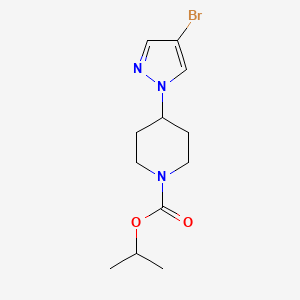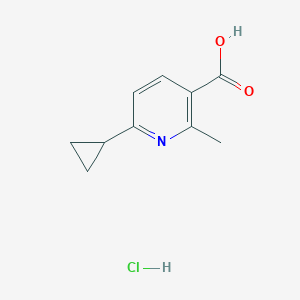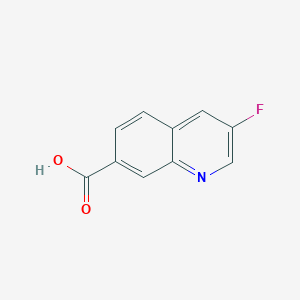
3-Fluoroquinoline-7-carboxylic acid
描述
3-Fluoroquinoline-7-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a fluorine atom at the third position and a carboxylic acid group at the seventh position on the quinoline ring. The molecular formula of this compound is C10H6FNO2, and it has a molecular weight of 191.16 g/mol .
作用机制
Target of Action
The primary targets of 3-Fluoroquinoline-7-carboxylic acid, like other fluoroquinolones, are bacterial enzymes known as DNA gyrase and topoisomerase IV . These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
This compound interacts with its targets by binding to the enzyme-DNA complex , stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This interaction inhibits the bacterial DNA synthesis, leading to the death of the bacteria .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication process . This disruption affects various biochemical pathways dependent on DNA replication, leading to the cessation of bacterial growth and eventually bacterial death .
Pharmacokinetics
Fluoroquinolones generally have good oral bioavailability and are distributed widely in the body . They are metabolized in the liver and excreted via the kidneys
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and proliferation . By inhibiting the key enzymes involved in bacterial DNA synthesis, the compound prevents the bacteria from replicating, leading to their death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the protonation and dissociation of the compound . Additionally, the presence of metal ions can form complexes with fluoroquinolones, potentially affecting their activity
生化分析
Biochemical Properties
3-Fluoroquinoline-7-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with bacterial DNA-gyrase, an enzyme crucial for DNA replication and transcription in bacteria By inhibiting DNA-gyrase, this compound disrupts bacterial DNA synthesis, leading to antibacterial effects
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting bacterial DNA-gyrase, this compound prevents bacterial cell division and proliferation . In mammalian cells, this compound may affect cell signaling pathways related to DNA damage response and repair, potentially leading to changes in gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the DNA-gyrase enzyme, inhibiting its activity and preventing the supercoiling of bacterial DNA . This inhibition leads to the disruption of DNA replication and transcription, ultimately resulting in bacterial cell death. Additionally, this compound may induce changes in gene expression by affecting transcription factors and other regulatory proteins involved in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time, influenced by factors such as stability, degradation, and long-term effects on cellular function. This compound exhibits stability under standard laboratory conditions, but its degradation may occur under extreme pH or temperature conditions . Long-term exposure to this compound in in vitro or in vivo studies has shown potential impacts on cellular function, including alterations in cell proliferation and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits antibacterial activity by inhibiting bacterial DNA-gyrase . At higher doses, toxic or adverse effects may be observed, including potential damage to mammalian cells and tissues. Threshold effects have been noted, where the compound’s efficacy and toxicity are dose-dependent, necessitating careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolic pathways of this compound may also influence metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cell membranes by efflux pumps and other transport proteins, influencing its localization and accumulation within cells . The distribution of this compound in tissues is also affected by its binding affinity to plasma proteins and other biomolecules.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroquinoline-7-carboxylic acid typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of a halogen atom in quinoline with a fluorine atom. This can be achieved using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient heat and mass transfer. The process involves the use of fluorinating agents and catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure scalability .
化学反应分析
Types of Reactions: 3-Fluoroquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline-7-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like DMSO or DMF.
Major Products:
- Oxidation products include quinoline-7-carboxylic acid derivatives.
- Reduction products are alcohols.
- Substitution products depend on the nucleophile used, such as amines or thiols .
科学研究应用
3-Fluoroquinoline-7-carboxylic acid has a wide range of applications in scientific research:
相似化合物的比较
- 7-Fluoroquinoline-3-carboxylic acid
- 8-Fluoroquinoline-3-carboxylic acid
- 6-Fluoroquinoline-3-carboxylic acid
- 7-Chloroquinoline-3-carboxylic acid
Comparison: 3-Fluoroquinoline-7-carboxylic acid is unique due to the specific positioning of the fluorine atom and the carboxylic acid group, which imparts distinct chemical and biological properties. Compared to other fluorinated quinolines, it exhibits different reactivity patterns and biological activities, making it a valuable compound for various applications .
属性
IUPAC Name |
3-fluoroquinoline-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-3-6-1-2-7(10(13)14)4-9(6)12-5-8/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKVNOXSXAETNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001288283 | |
| Record name | 7-Quinolinecarboxylic acid, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001288283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1841081-50-2 | |
| Record name | 7-Quinolinecarboxylic acid, 3-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1841081-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Quinolinecarboxylic acid, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001288283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


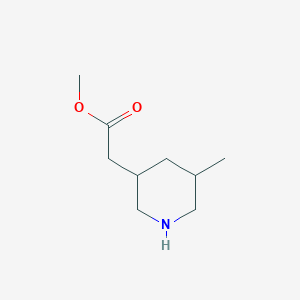
![4-[2-(methylamino)ethyl]benzene-1,2-diol;hydrobromide](/img/structure/B3048788.png)
![Bis[p-chlorophenyl]acetylene](/img/structure/B3048789.png)
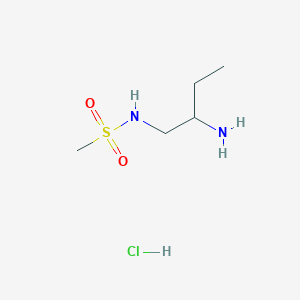
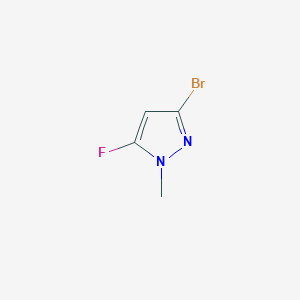

![2-{3-Chloropyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine](/img/structure/B3048796.png)
![6-[(5-Methylpyridin-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B3048797.png)
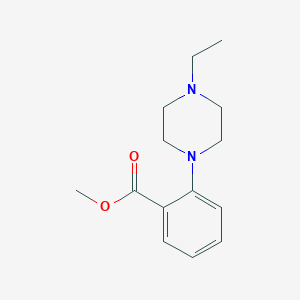
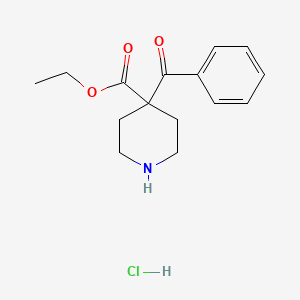
![tert-Butyl 2-[4-(methoxycarbonyl)phenyl]pyridine-4-carboxylate](/img/structure/B3048803.png)
